1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride

Description

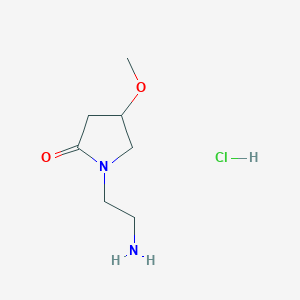

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a methoxy group at the 4-position and a 2-aminoethyl side chain, forming a hydrochloride salt. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

1-(2-aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-6-4-7(10)9(5-6)3-2-8;/h6H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRPRNEFJGOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)N(C1)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride typically involves the reaction of 4-methoxypyrrolidin-2-one with 2-aminoethyl chloride hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one; hydrochloride typically involves the reaction of 4-methoxypyrrolidin-2-one with 2-aminoethyl chloride hydrochloride. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate under controlled conditions. The process can be scaled up using continuous flow reactors for industrial production, enhancing yield and purity while minimizing human error.

Scientific Research Applications

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one; hydrochloride has several notable applications across various scientific disciplines:

Medicinal Chemistry

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating conditions such as cancer and neurodegenerative diseases. Its ability to modulate biological pathways makes it a candidate for further drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, potentially outperforming established drugs like tamoxifen .

Biological Research

- Mechanism of Action : The compound interacts with specific molecular targets, influencing receptor activity and enzyme function. This modulation can lead to various physiological effects, making it a valuable tool for studying biological processes.

- Biofilm Inhibition : Some derivatives have shown effectiveness in suppressing bacterial biofilm growth, suggesting potential applications in combating antibiotic-resistant infections .

Chemical Research

- Building Block for Synthesis : As a versatile building block, 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one; hydrochloride is utilized in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that certain derivatives of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one; hydrochloride exhibited up to twice the anticancer efficacy compared to tamoxifen against M-Hela tumor cell lines. In vivo studies indicated a substantial increase in survival rates among treated animals, highlighting the compound's potential as an anticancer agent .

Case Study 2: Biofilm Suppression

Research into the biofilm suppression capabilities of this compound revealed that specific derivatives effectively inhibited biofilm formation by common pathogens such as Staphylococcus aureus. This finding opens avenues for developing new treatments against antibiotic-resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyrrolidinone Derivatives

- 1-(2-Aminoethyl)piperidin-2-one Hydrochloride (CAS 1187465-46-8): Core Structure: Piperidin-2-one (6-membered ring) vs. pyrrolidin-2-one (5-membered ring). Substituents: Lacks the 4-methoxy group present in the target compound. Applications: Used in chemical pesticides and APIs, highlighting the role of the aminoethyl group in bioactivity .

- 1-(2-Hydroxy-3-{[(4-methylphenyl)methyl]amino}propyl)pyrrolidin-2-one Hydrochloride (CAS 1029988-73-5): Substituents: Contains a hydroxypropyl-arylalkylamine side chain instead of methoxy. Molecular Formula: C₁₅H₂₃ClN₂O₂ (298.81 g/mol) vs. C₇H₁₃ClN₂O₂ (estimated for the target compound).

2.1.2 Piperidine and Pyrimidinone Derivatives

- 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Hydrochloride: Core Structure: Piperidine carboxamide with a fluorophenyl group. Synthesis: High yield (120%) via carboxamide coupling, characterized by NMR and HRMS . Key Difference: Carboxamide functionality vs.

- 2-(Aminomethyl)-6-methyl-4(1H)-pyrimidinone Hydrochloride: Core Structure: Pyrimidinone ring with aminomethyl and methyl groups.

Functional Group Comparisons

2.2.1 Aminoethyl Group Modifications

- 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea Hydrochloride: Structure: Urea linkage instead of pyrrolidinone. Properties: Melting point 210°C, molecular formula C₁₀H₁₆N₃O₂. Higher thermal stability compared to pyrrolidinone derivatives, attributed to urea’s resonance stabilization .

- N-(2-Aminoethyl)maleimide Hydrochloride: Reactivity: Maleimide group enables thiol-selective crosslinking, used in bioconjugation (e.g., collagen crosslinking ). Contrast: The target compound lacks electrophilic sites, limiting its utility in covalent bonding but enhancing stability in biological systems.

2.2.2 Methoxy Group Influence

- 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one Hydrochloride (CAS 924866-05-7): Substituent: Methoxy group at the 2-position of the phenyl ring vs. 4-position on pyrrolidinone in the target compound. Safety: Classified under GHS with standard handling precautions, suggesting similar toxicity profiles for methoxy-containing analogs .

2.3.1 Receptor Affinity and Selectivity

- H3 Receptor Antagonists (Thiazolyl Derivatives): Example: 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives show pA₂ values up to 8.27, with potency dependent on alkyl chain length and substituent position . Comparison: The target compound’s methoxy group may enhance lipophilicity and blood-brain barrier penetration, but its receptor targets remain uncharacterized in the evidence.

Biological Activity

1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one;hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various biological targets, influencing cellular processes such as proliferation, apoptosis, and enzyme inhibition.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a pyrrolidine ring with a methoxy group and an aminoethyl side chain, which are critical for its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and growth patterns.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognitive functions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its effects on cancer cell lines and other biological systems.

Table 1: Summary of Biological Activities

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | T-47D (breast cancer) | 0.75 | Induction of apoptosis |

| Antiproliferative | A549 (lung cancer) | 3.92 | Cell cycle arrest |

| Enzyme inhibition (squalene synthase) | HepG2 cells | 46 | Inhibition of cholesterol biosynthesis |

| Neurotransmitter receptor modulation | Rat brain slices | N/A | Modulation of synaptic transmission |

Case Studies

- Antiproliferative Effects : In a study conducted on breast cancer cell lines (T-47D), the compound demonstrated significant antiproliferative activity with an IC50 value of 0.75 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems showed modulation of synaptic transmission in rat brain slices, indicating possible applications in treating neurodegenerative disorders .

- Enzyme Inhibition Studies : The compound was also tested for its inhibitory effects on squalene synthase in HepG2 cells, showing an IC50 value of 46 µM. This inhibition is crucial as it correlates with reduced cholesterol biosynthesis, a significant factor in managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Aminoethyl)-4-methoxypyrrolidin-2-one hydrochloride?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidinone derivatives. Key steps include:

- Substitution reactions : Electrophilic substitution (e.g., methoxy group introduction) using catalysts like Lewis acids.

- Aminoethylation : Reaction of 4-methoxypyrrolidin-2-one with 2-aminoethylating agents (e.g., bromoethylamine hydrobromide) in basic conditions .

- Hydrochloride salt formation : Treatment with HCl in aqueous or alcoholic media, followed by crystallization (e.g., heating to 50°C for solubility control) .

Q. How is the crystal structure of this compound determined, and what software is typically used?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction data collection, followed by structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL .

- Space group analysis : Monoclinic systems (e.g., P21/c or P21/n) are common for pyrrolidinone hydrochlorides, as seen in structurally related salts .

- Validation : Compare unit cell parameters (a, b, c, β) and hydrogen-bonding networks to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points, crystallographic parameters) for pyrrolidinone hydrochloride derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check melting points with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For crystallography, re-refine data using updated SHELX versions to resolve systematic errors .

- Contamination checks : Trace solvent retention (e.g., water, ethanol) during crystallization can alter mp; use Karl Fischer titration to assess .

- Comparative studies : Publish full crystallographic data (e.g., CIF files) to enable direct comparisons with prior work .

Q. What strategies optimize reaction yields during the aminoethylation step in synthesis?

- Methodological Answer :

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance electrophilic substitution efficiency .

- Workup optimization : Use cold HCl for precipitation to improve crystal purity and yield (e.g., 52.7% yield achieved via controlled HCl addition) .

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock to simulate interactions with targets (e.g., NLRP3 inflammasome) based on structural analogs (e.g., maleimide-dextran conjugates) .

- QSAR modeling : Correlate electronic properties (e.g., methoxy group’s Hammett constant) with bioactivity data from in vitro assays .

- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for confirming the purity and identity of this hydrochloride salt?

- Methodological Answer :

- NMR spectroscopy : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., methoxy protons at ~3.3 ppm, pyrrolidinone carbonyl at ~170 ppm) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.4%) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC-MS .

- Long-term stability : Store aliquots at -20°C, 4°C, and RT; monitor purity at intervals (0, 3, 6 months) .

- Container screening : Test glass vs. polymer vials to assess HCl release or moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.